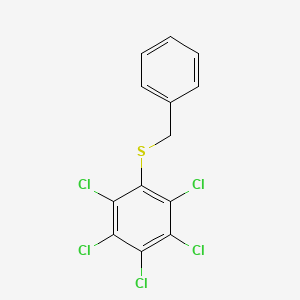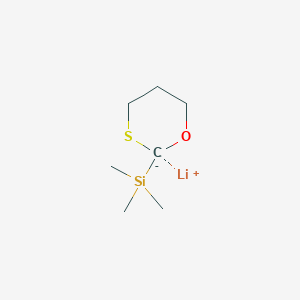
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is an organolithium compound that features both silicon and lithium atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide can be synthesized through the reaction of (trimethylsilyl)methyl chloride with butyllithium. The reaction typically occurs in a non-polar solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)3SiCH2Cl+BuLi→(CH3)3SiCH2Li+BuCl
This method is commonly used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. These methods often involve large-scale reactions in specialized reactors designed to handle highly reactive and moisture-sensitive reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom acts as a nucleophile.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Deprotonation Reactions: It can act as a strong base, deprotonating weak acids to form new lithium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For addition reactions to form alcohols.
Halides: For substitution reactions to form new carbon-lithium bonds.
Protic Solvents: For deprotonation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, substituted alkanes, and new organolithium compounds.
Applications De Recherche Scientifique
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds and as a strong base for deprotonation reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide exerts its effects involves the reactivity of the lithium atom. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the compound and increases its solubility in organic solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the oxathian ring.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity and applications.
Uniqueness
Lithium 2-(trimethylsilyl)-1,3-oxathian-2-ide is unique due to the presence of both silicon and lithium atoms, which confer distinct reactivity patterns and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
86137-19-1 |
|---|---|
Formule moléculaire |
C7H15LiOSSi |
Poids moléculaire |
182.3 g/mol |
InChI |
InChI=1S/C7H15OSSi.Li/c1-10(2,3)7-8-5-4-6-9-7;/h4-6H2,1-3H3;/q-1;+1 |
Clé InChI |
NSIYBEAARAURBZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[C-]1OCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


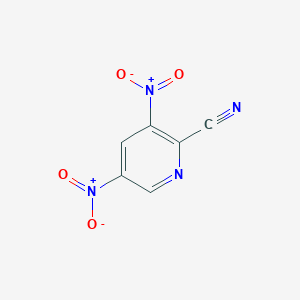
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
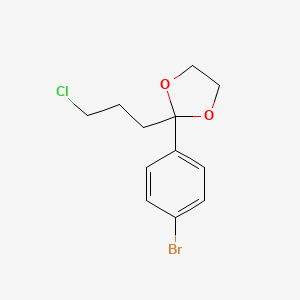

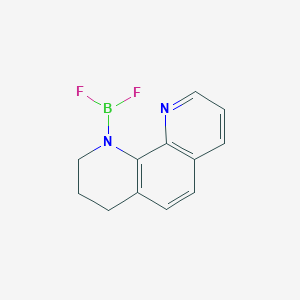
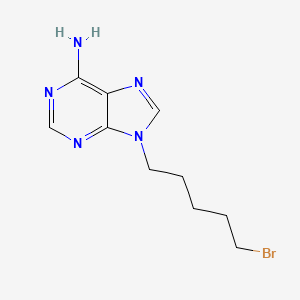
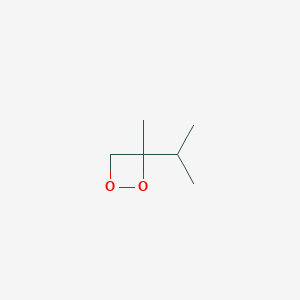
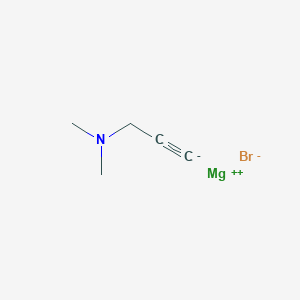
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
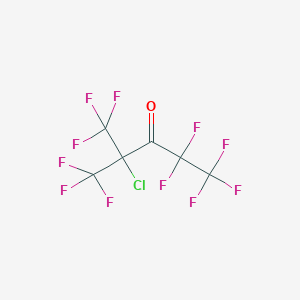
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
